2-Methylpropyl 2-(benzenesulfonyl)hydrazine-1-carboxylate
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Overview
Description
2-Methylpropyl 2-(benzenesulfonyl)hydrazine-1-carboxylate is a chemical compound that belongs to the class of hydrazine derivatives This compound is characterized by the presence of a benzenesulfonyl group attached to a hydrazine moiety, which is further connected to a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpropyl 2-(benzenesulfonyl)hydrazine-1-carboxylate typically involves the reaction of 2-Methylpropyl hydrazine with benzenesulfonyl chloride in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 2-Methylpropyl hydrazine.
Step 2: Reaction of 2-Methylpropyl hydrazine with benzenesulfonyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Step 3: Purification of the product using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity while minimizing the production of by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methylpropyl 2-(benzenesulfonyl)hydrazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonyl derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety to amine derivatives.
Substitution: The benzenesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzenesulfonyl hydrazine derivatives.
Scientific Research Applications
2-Methylpropyl 2-(benzenesulfonyl)hydrazine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methylpropyl 2-(benzenesulfonyl)hydrazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine moiety can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The benzenesulfonyl group enhances the compound’s stability and facilitates its interaction with target molecules.
Comparison with Similar Compounds
Similar Compounds
2-Methylpropyl hydrazine: A precursor in the synthesis of 2-Methylpropyl 2-(benzenesulfonyl)hydrazine-1-carboxylate.
Benzenesulfonyl hydrazine: Shares the benzenesulfonyl group but lacks the 2-Methylpropyl moiety.
Hydrazine derivatives: A broad class of compounds with similar hydrazine functional groups.
Uniqueness
This compound is unique due to the presence of both the 2-Methylpropyl and benzenesulfonyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
58358-78-4 |
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Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
2-methylpropyl N-(benzenesulfonamido)carbamate |
InChI |
InChI=1S/C11H16N2O4S/c1-9(2)8-17-11(14)12-13-18(15,16)10-6-4-3-5-7-10/h3-7,9,13H,8H2,1-2H3,(H,12,14) |
InChI Key |
SBBSQOHAAOEIQP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COC(=O)NNS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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